1-[4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one
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Overview
Description
The compound “1-[4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one” is a complex organic molecule that contains several functional groups, including a piperazine ring, a phenyl ring, and a carbonyl group . The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of applications.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the introduction of the phenyl and carbonyl groups, and the attachment of these groups to the piperazine ring . The exact synthesis route would depend on the desired final product and the available starting materials.Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms, as well as a phenyl ring (a six-membered carbon ring) and a carbonyl group (a carbon atom double-bonded to an oxygen atom) .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the carbonyl group could undergo reactions such as nucleophilic addition or reduction, while the piperazine ring could potentially undergo reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl group could impact the compound’s solubility in different solvents, while the piperazine ring could influence its boiling and melting points .Properties
IUPAC Name |
1-[4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O2/c1-4-25(31)29-15-13-27(14-16-29,23-10-6-5-7-11-23)26(32)30-19-17-28(18-20-30)24-12-8-9-21(2)22(24)3/h4-12H,1,13-20H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQOAMRDLPMSOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3(CCN(CC3)C(=O)C=C)C4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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